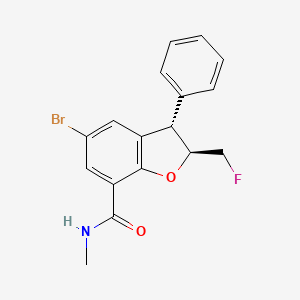
8-Nitro-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The nitro group at the 8th position of the isoquinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the reaction of phenylethylamines with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is efficient and avoids the use of heavy metals and other toxic compounds . Another method involves the Bischler-Napieralski reaction, which uses phenylethanols and nitriles via a tandem annulation process .
Industrial Production Methods
Industrial production methods for 8-Nitro-3,4-dihydroisoquinoline typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allows for the production of substituted isoquinoline libraries, which can be further oxidized to their corresponding isoquinoline analogues .
Analyse Des Réactions Chimiques
Types of Reactions
8-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, amino-substituted isoquinolines, and other functionalized isoquinolines.
Applications De Recherche Scientifique
8-Nitro-3,4-dihydroisoquinoline has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 8-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6th and 7th positions.
N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues: These analogues have shown potential as urease inhibitors.
Uniqueness
8-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,6H,4-5H2 |
Clé InChI |
SDYSBCONQVLWLW-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


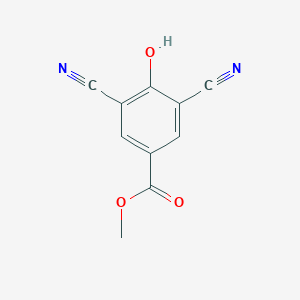


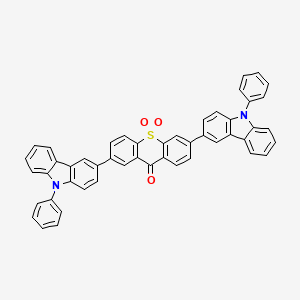



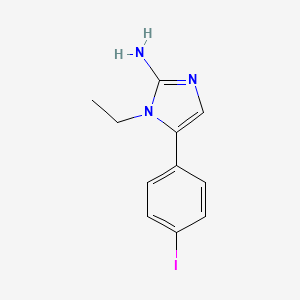
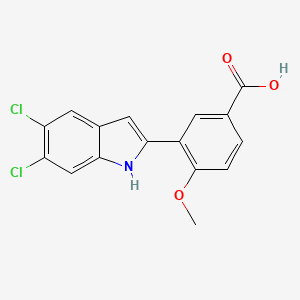
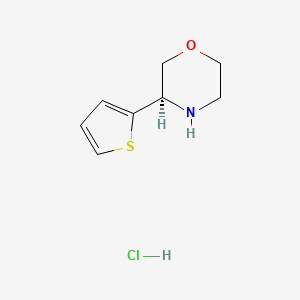
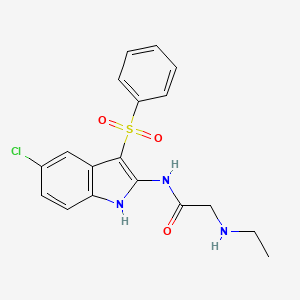
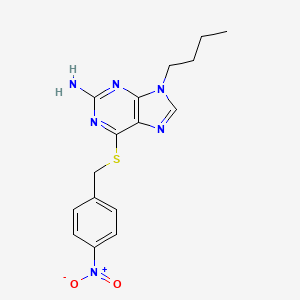
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
